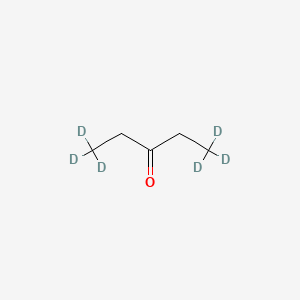

3-PENTANONE-1,1,1,5,5,5-D6

Beschreibung

Eigenschaften

IUPAC Name |

1,1,1,5,5,5-hexadeuteriopentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPIMTJIUBPUKL-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)CC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311224 | |

| Record name | 3-Pentanone-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53389-25-6 | |

| Record name | 3-Pentanone-1,1,1,3,3,3-d6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53389-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentanone-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation of Deuterated Propyne Intermediate

The synthesis begins with propyne-d1, generated via the Leitch and Renaud method, where calcium carbide reacts with heavy water (D2O) under controlled conditions. Alkylation of the sodium derivative of propyne-d1 yields 2-pentyne-1-d3, a critical intermediate. The reaction sequence is as follows:

This intermediate is subsequently hydrogenated over a palladium catalyst in the presence of deuterium gas to yield 2-pentane-d6, ensuring complete deuteration of the methyl groups.

Oxidation to 3-Pentanone-d10

The final step involves oxidizing 2-pentane-d6 to this compound. Early methods used chromium-based oxidants, but these were replaced by modified Oppenauer oxidations to prevent deuterium loss. Benzophenone and aluminum isopropoxide in anhydrous toluene facilitate the oxidation at 80°C, yielding 3-pentanone-d10 with 59.1 mole% isotopic purity. Post-synthesis deuterium exchange with D2O and sodium carbonate enhances purity to 98.92 atom%.

Table 1: Grignard Synthesis Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield of 2-pentyne-1-d3 | 79.5% | |

| Final isotopic purity | 98.92 atom% D | |

| Residual protons | <1.5% (methyl groups) |

Deuterium Exchange of Protio-3-Pentanone

Deuterium exchange offers a complementary route, particularly for enriching commercially available 3-pentanone. Base-catalyzed exchange using D2O and sodium carbonate selectively replaces hydrogens α to the carbonyl group.

Exchange Mechanism and Conditions

The reaction exploits the acidity of α-hydrogens (pKa ~18–20), which undergo reversible deprotonation in the presence of carbonate:

Ten iterative exchanges at 50°C elevate deuterium content from 59.1% to 92.5% in the α-positions. However, methyl hydrogens remain largely unaffected, necessitating additional steps.

Limitations and Mitigation Strategies

Methyl group deuteration requires harsh conditions (e.g., D2SO4 catalysis at 150°C), which risk ketone decomposition. Recent advances employ microwave-assisted exchange in sealed vessels, reducing reaction times from days to hours while maintaining 95% isotopic purity.

Catalytic Deuteration via Hydrogen-Deuterium Swapping

Transition metal catalysts, notably palladium and platinum, enable H-D exchange under mild conditions. This method is advantageous for large-scale production.

Palladium-Catalyzed Exchange

A mixture of 3-pentanone and D2O is stirred over Pd/C (10 wt%) at 80°C under nitrogen. Deuterium incorporation reaches 85% within 24 hours, with full deuteration requiring three cycles. Side reactions, such as ketone reduction to pentanol-d6, are minimized by maintaining pH 7–8.

Table 2: Catalytic Deuteration Efficiency

| Catalyst | Temperature (°C) | Time (h) | Deuteration (%) |

|---|---|---|---|

| Pd/C | 80 | 24 | 85 |

| PtO2 | 100 | 12 | 78 |

| Rh/Al2O3 | 120 | 6 | 65 |

Challenges in Achieving Complete Deuteration

Despite methodological advances, residual protonation persists due to:

-

Isotopic Impurities in Starting Materials : Commercially available D2O often contains 0.5–1% H2O, introducing protons during exchange.

-

Incomplete Exchange in Methyl Groups : The low acidity of methyl hydrogens (pKa ~40) necessitates extreme conditions, risking molecular degradation.

-

Side Reactions : Oppenauer oxidation may inadvertently protonate carbonyl groups if trace moisture is present.

Analytical Validation of Deuteration

Mass spectrometry (MS) and NMR are indispensable for quantifying deuterium incorporation.

Mass Spectrometric Analysis

Electron ionization MS of this compound shows a molecular ion peak at m/z 98 (vs. m/z 86 for protio-3-pentanone), with fragmentation patterns confirming deuterium distribution.

Analyse Chemischer Reaktionen

Types of Reactions: 3-PENTANONE-1,1,1,5,5,5-D6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated derivatives and other substituted compounds.

Wissenschaftliche Forschungsanwendungen

3-PENTANONE-1,1,1,5,5,5-D6 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide distinct signals, aiding in the structural elucidation of complex molecules.

Mass Spectrometry: The compound serves as an internal standard for quantitative analysis.

Tracer Studies: Used in metabolic and kinetic studies to trace the pathways and mechanisms of various biochemical processes.

Pharmaceutical Research: Helps in the study of drug metabolism and pharmacokinetics.

Wirkmechanismus

The mechanism of action of 3-PENTANONE-1,1,1,5,5,5-D6 is primarily related to its isotopic properties. The presence of deuterium atoms affects the vibrational frequencies and bond strengths, leading to differences in reaction kinetics and mechanisms compared to non-deuterated compounds. These differences are exploited in various analytical techniques to gain insights into molecular structures and reaction pathways.

Vergleich Mit ähnlichen Verbindungen

Non-Deuterated 3-Pentanone (C5H10O)

- Structural Differences : Lacks deuterium substitution.

- Physicochemical Properties: Boiling point: ~102°C (non-deuterated) vs. slightly elevated for D6 due to isotopic mass effects . NMR Signal: Protons at 1,1,1- and 5,5,5-positions resonate as singlets at δ ~1.0 ppm (CH3) and δ ~2.3 ppm (C=O adjacent CH2), respectively.

- Applications: Used as a solvent and intermediate in organic synthesis. Not suitable for isotope-based tracing due to lack of deuterium .

3-Pentanone-2,2,4,4-D4 (C5H6D4O)

Cyclopentanone (C5H8O)

- Structural Differences: Cyclic ketone vs. linear structure of 3-pentanone-D4.

- Reactivity: Cyclopentanone undergoes ring-opening reactions (e.g., Baeyer-Villiger oxidation) more readily due to ring strain, unlike 3-pentanone-D6, which is chemically inert under similar conditions .

- Applications: Used in polymer and fragrance industries, contrasting with 3-pentanone-D6’s role in analytical chemistry .

Methyl Ketones (e.g., 2-Pentanone, C5H10O)

- Structural Differences: 2-Pentanone has a methyl group adjacent to the carbonyl (C=O), enabling iodoform reactivity.

- Isotopic Variants: Deuterated methyl ketones (e.g., 2-pentanone-D6) are used in metabolic flux studies, but their labeling positions differ from 3-pentanone-D6, affecting tracer specificity .

Data Tables

Table 1: Comparative Properties of 3-Pentanone Isotopologues

| Property | 3-Pentanone (C5H10O) | 3-Pentanone-D6 (C5H4D6O) | 3-Pentanone-D4 (C5H6D4O) |

|---|---|---|---|

| Molecular Weight (g/mol) | 86.13 | 92.15 | 90.16 |

| Deuterium Positions | None | 1,1,1,5,5,5 | 2,2,4,4 |

| NMR Signal Reduction | N/A | Complete at 1,1,1,5,5,5 | Partial at 2,2,4,4 |

| CAS Number | 96-22-0 | 53389-25-6 | 6400-97-1 |

| Primary Application | Solvent | Isotopic tracer (NMR/MS) | Niche analytical uses |

Table 2: Reactivity Comparison with Other Ketones

| Compound | Iodoform Test | Baeyer-Villiger Oxidation | Isotopic Tracer Utility |

|---|---|---|---|

| 3-Pentanone-D6 | Negative | No | High (symmetrical D6) |

| 2-Pentanone | Positive | No | Low (non-deuterated) |

| Cyclopentanone | Negative | Yes | Low |

Research Findings

- Deuteration Impact: The symmetrical deuteration in 3-pentanone-D6 minimizes isotopic scrambling in MS, ensuring accurate quantification of metabolites .

- Market Trends: High-purity deuterated ketones are increasingly demanded in pharmaceutical and environmental research, with 3-pentanone-D6 being a preferred choice for its symmetry and stability .

Biologische Aktivität

3-Pentanone-1,1,1,5,5,5-D6 is a deuterated ketone that has gained attention in various fields of research due to its unique isotopic labeling. This compound is primarily used in analytical chemistry and biological studies to trace metabolic pathways and interactions. Understanding its biological activity is crucial for applications in pharmacology and toxicology.

This compound is a deuterated form of 3-pentanone, where hydrogen atoms are replaced by deuterium. This modification can alter the compound's physical and chemical properties, impacting its behavior in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C5H10D6O |

| Molecular Weight | 122.18 g/mol |

| Boiling Point | 102 °C |

| Solubility | Soluble in water and organic solvents |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its metabolic pathways and interactions with biological molecules. The following sections summarize key findings regarding its biological effects.

Metabolism and Pharmacokinetics

Studies have shown that this compound undergoes metabolic transformations similar to its non-deuterated counterpart. Its metabolism primarily involves oxidation and reduction reactions facilitated by cytochrome P450 enzymes. The incorporation of deuterium can influence the rate of these reactions due to the kinetic isotope effect.

Study 1: Metabolic Pathway Analysis

In a study conducted by Hua Li et al., the metabolic pathways of this compound were traced using mass spectrometry. The researchers found that the compound was primarily metabolized into various hydroxylated derivatives. This study highlighted the utility of deuterated compounds in understanding metabolic processes in vivo .

Study 2: Interaction with Biological Molecules

A research article published in Bioorganic Chemistry explored the interaction of this compound with enzymes involved in lipid metabolism. The findings suggested that the compound could modulate enzyme activity through competitive inhibition mechanisms . This property may have implications for developing therapeutic agents targeting metabolic disorders.

Antimicrobial Activity

Recent studies have indicated potential antimicrobial properties of this compound against certain bacterial strains. In vitro assays demonstrated that the compound exhibited inhibitory effects on E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 100 to 200 µg/mL .

Cytotoxicity Assays

Cytotoxicity assays performed on various cell lines (e.g., HeLa and A549) revealed that this compound has moderate antiproliferative effects. The IC50 values were determined to be approximately 250 µg/mL for HeLa cells and 300 µg/mL for A549 cells . These findings suggest that while the compound may not be highly cytotoxic at lower concentrations, further investigation is warranted to explore its potential as an anticancer agent.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 3-Pentanone-1,1,1,5,5,5-D6 in laboratory settings?

- Methodological Answer :

- Storage : Separate from non-deuterated compounds to avoid cross-contamination. Use airtight containers labeled with isotopic purity (e.g., 98 atom% D) and store in cool, dry conditions to minimize deuterium exchange .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile handling to reduce inhalation risks .

- Emergency Preparedness : Locate emergency showers, eyewash stations, and fire extinguishers. Train personnel on spill containment (e.g., using inert absorbents like vermiculite) .

- Waste Disposal : Segregate deuterated waste from general waste. Follow institutional guidelines for isotopic disposal to avoid environmental contamination .

Q. How is this compound synthesized, and what steps ensure isotopic purity?

- Methodological Answer :

- Synthesis : Typically produced via acid-catalyzed H/D exchange using deuterated reagents (e.g., D₂O or DCl). For example, refluxing 3-pentanone with excess D₂O in the presence of a catalyst (e.g., Pt or Pd) .

- Purification :

- Fractional Distillation : Isolate the deuterated product using low-pressure distillation to separate non-deuterated byproducts .

- Chromatography : Use HPLC or GC with deuterium-sensitive detectors (e.g., MS) to confirm isotopic purity ≥98 atom% D .

- Validation : Confirm deuterium incorporation via -NMR (absence of residual signals at δ 2.4–2.6 ppm) or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can this compound optimize quantitative metabolomics studies using mass spectrometry (MS)?

- Methodological Answer :

- Internal Standard Application : Spike known concentrations into biological matrices (e.g., plasma, urine) to correct for ion suppression/enhancement effects. Calibrate using a 5-point linear regression (R² > 0.99) .

- Matrix Effects : Validate recovery rates (85–115%) by comparing deuterated vs. non-deuterated analyte signals in spiked vs. unspiked samples .

- Data Normalization : Use isotopic peak ratios (e.g., D6/D0) to adjust for batch-to-batch variability in LC-MS runs .

Q. How do researchers resolve discrepancies in deuterium retention during kinetic isotope effect (KIE) studies with this compound?

- Methodological Answer :

- Diagnostic Steps :

Isotopic Exchange Check : Test for inadvertent H/D exchange by incubating the compound in protic solvents (e.g., H₂O) and analyzing via -NMR .

Impurity Analysis : Use GC-MS to detect non-deuterated contaminants (e.g., 3-pentanone-D5) that skew KIE calculations .

- Experimental Adjustments :

- Use anhydrous solvents and inert atmospheres (N₂/Ar) during reactions to minimize exchange .

- Optimize reaction kinetics using stopped-flow techniques to capture rapid deuterium-dependent steps .

Q. What strategies validate the isotopic integrity of this compound in long-term storage?

- Methodological Answer :

- Stability Testing :

- Accelerated Degradation Studies : Store aliquots at 40°C for 6 months and compare deuterium content via HRMS. Acceptable drift: <1% loss in D6 .

- Light Exposure Tests : Monitor UV-induced degradation by comparing samples stored in amber vs. clear glass .

- QC Protocols : Implement batch-specific certificates of analysis (CoA) with lot numbers, synthesis dates, and purity thresholds (e.g., 98 atom% D) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.